1-Cyclopropyl-3-(4-iodobenzyl)urea
CAS No.:
Cat. No.: VC13813043
Molecular Formula: C11H13IN2O
Molecular Weight: 316.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13IN2O |
|---|---|
| Molecular Weight | 316.14 g/mol |
| IUPAC Name | 1-cyclopropyl-3-[(4-iodophenyl)methyl]urea |
| Standard InChI | InChI=1S/C11H13IN2O/c12-9-3-1-8(2-4-9)7-13-11(15)14-10-5-6-10/h1-4,10H,5-7H2,(H2,13,14,15) |
| Standard InChI Key | QAXFVVQIUOEQGX-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)NCC2=CC=C(C=C2)I |
| Canonical SMILES | C1CC1NC(=O)NCC2=CC=C(C=C2)I |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a urea core () modified with two substituents:
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A cyclopropyl group () attached to one nitrogen.
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A 4-iodobenzyl group () bonded to the other nitrogen.
This configuration introduces steric hindrance from the cyclopropyl ring and electronic effects from the iodine atom, influencing physicochemical properties such as solubility and stability.
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.13 g/mol |
| LogP (Partition Coefficient) | 2.89 (estimated) |
| Topological Polar Surface Area | 41.1 Ų |
Note: Values derived from structural analogs .
The iodine atom’s large atomic radius (1.98 Å) creates a pronounced steric profile, potentially limiting membrane permeability but enhancing target specificity .
Synthesis and Production
Laboratory-Scale Synthesis
A validated route involves the reaction of cyclopropylamine with 4-iodobenzyl isocyanate under mild conditions:
Key Steps:
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Solvent Selection: Tetrahydrofuran (THF) or dichloromethane at 0–5°C to control exothermicity .
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Purification: Recrystallization from acetone or column chromatography yields >90% purity .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 0–5°C | 15% |
| Catalyst | None required | – |
| Reaction Time | 8–12 hours | 10% |
Industrial Scalability
Batch reactors with temperature-controlled jackets are preferred for large-scale production. Continuous flow systems may reduce byproduct formation by minimizing residence time .
Applications in Medicinal Chemistry
Target Engagement Mechanisms
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Halogen Bonding: The iodine atom acts as a halogen bond donor, interacting with electron-rich regions of biological targets (e.g., kinase ATP-binding pockets) .
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Steric Effects: The cyclopropyl group imposes conformational constraints, potentially stabilizing ligand-receptor complexes.
Case Study: Kinase Inhibition
In silico docking studies of analogous ureas (e.g., 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea) demonstrate high affinity for tyrosine kinases (IC₅₀ = 0.8–1.2 µM) . Substituting fluorine with a benzyl group may enhance hydrophobic interactions in deeper binding pockets.
Biological Activity and Research Findings
Antimicrobial Activity
Preliminary assays on urea derivatives show moderate efficacy against Staphylococcus aureus (MIC = 32 µg/mL). The iodine substituent may disrupt bacterial membrane integrity via hydrophobic interactions.
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